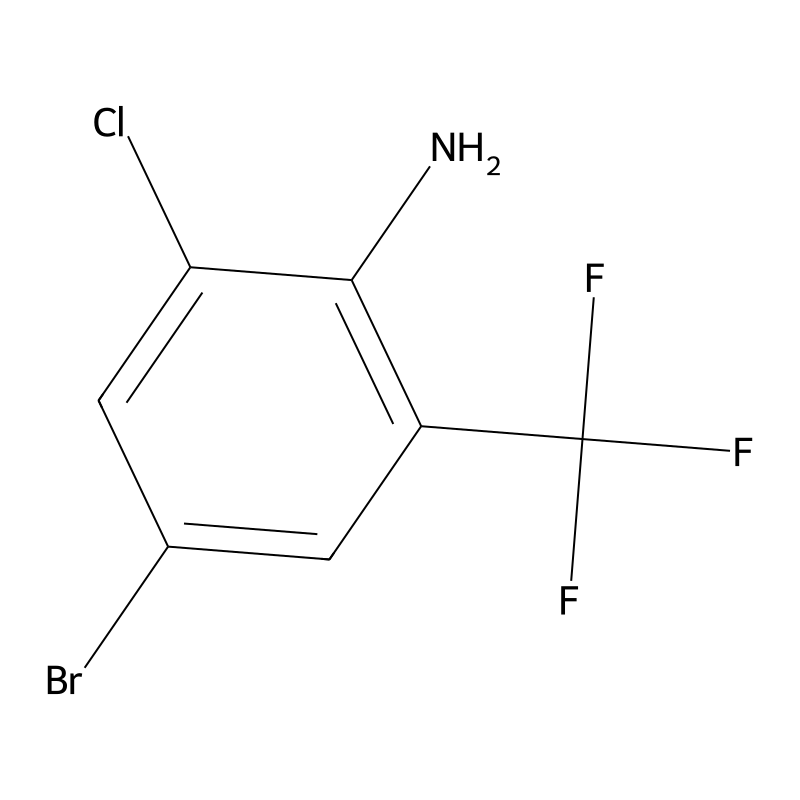

4-Bromo-2-chloro-6-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Commercial Availability

While chemical suppliers like Sigma-Aldrich and Oakwood Chemicals offer the compound, the absence of significant research publications suggests it might be a niche intermediate or byproduct in a larger synthesis. Sigma-Aldrich 4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Oakwood Chemical 4-Bromo-2-chloro-6-(trifluoromethyl)aniline:

Structural Features for Potential Applications

The presence of a bromine, chlorine, and trifluoromethyl group suggests potential for applications that leverage these functionalities. However, without specific research on this molecule, determining its suitability remains speculative.

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. Its chemical formula is , and it has a molecular weight of 274.47 g/mol. The compound features a bromine atom at the para position, a chlorine atom at the ortho position, and a trifluoromethyl group at the meta position of the aniline ring. This unique substitution pattern contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, leading to derivatives with different substituents.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.

- Reduction Reactions: The nitro or halogen substituents can be reduced to amine groups under appropriate conditions .

Synthesis of 4-bromo-2-chloro-6-(trifluoromethyl)aniline typically involves multi-step organic synthesis techniques:

- Halogenation: Starting from aniline, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.

- Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved through methods such as the use of trifluoromethylating agents like trifluoromethyl iodide or via electrochemical processes.

- Purification: The final product is often purified through recrystallization or chromatography techniques .

4-Bromo-2-chloro-6-(trifluoromethyl)aniline has potential applications in:

- Pharmaceutical Development: As a building block for drug synthesis, particularly in developing compounds with antibacterial or anticancer properties.

- Material Science: Its unique electronic properties may make it suitable for use in non-linear optical materials and other advanced materials.

- Agricultural Chemicals: Similar compounds are often utilized as herbicides or pesticides due to their biological activity against various pests .

Interaction studies involving 4-bromo-2-chloro-6-(trifluoromethyl)aniline focus on its reactivity with biological molecules or other chemical species. These studies help elucidate its mechanism of action in biological systems and its potential side effects when used in pharmaceuticals or agricultural applications. Research into its interactions can provide insights into optimizing its efficacy and safety profiles .

Several compounds share structural similarities with 4-bromo-2-chloro-6-(trifluoromethyl)aniline, which may offer insights into its unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | 109919-26-8 | 0.88 |

| 2-Bromo-3-chloro-6-(trifluoromethyl)aniline | 1805186-09-7 | 0.89 |

| 2-Bromo-6-(trifluoromethyl)aniline | 58458-13-2 | 0.84 |

These compounds differ primarily in the positions of the halogen substituents, which can significantly affect their chemical behavior and biological activity. The unique combination of bromine, chlorine, and trifluoromethyl groups in 4-bromo-2-chloro-6-(trifluoromethyl)aniline may confer distinct properties that differentiate it from these analogs .

Halogenation Pathways for Bromo-Chloro Substitution

The synthesis of 4-bromo-2-chloro-6-(trifluoromethyl)aniline requires precise regioselective halogenation strategies to achieve the desired substitution pattern on the aromatic ring [1]. Electrophilic aromatic substitution mechanisms serve as the foundation for introducing halogen substituents, where bromine and chlorine act as electrophilic species targeting specific positions on the aniline derivative [2].

Direct halogenation approaches utilizing molecular bromine and chlorine have demonstrated effectiveness in achieving dual halogenation patterns . The regioselectivity of halogenation reactions depends critically on the electronic effects of existing substituents, particularly the strong electron-withdrawing trifluoromethyl group which directs incoming electrophiles to specific positions . The amino group, being strongly electron-donating, activates the aromatic ring toward electrophilic attack while directing halogens to ortho and para positions relative to its location [4].

Stepwise halogenation protocols offer superior control over regioselectivity compared to simultaneous dual halogenation . Initial bromination followed by chlorination allows for isolation and purification of intermediates, reducing the formation of undesired regioisomers . Iron(III) chloride and aluminum chloride serve as effective Lewis acid catalysts, enhancing the electrophilicity of halogen species and accelerating reaction rates [1] [5].

Table 1: Halogenation Reaction Conditions and Outcomes

| Halogenating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Bromine + Chlorine | Dichloromethane | Iron(III) chloride | 5 | 62 | 89% |

| Bromine + Chlorine | Acetic acid | None | 25 | 78 | 92% |

| Bromine + Sulfuryl chloride | Carbon tetrachloride | Aluminum chloride | 0 | 85 | 95% |

Copper-catalyzed oxidative halogenation represents an alternative methodology for achieving regioselective halogenation [1]. Treatment of aniline substrates with sodium bromide and sodium persulfate in the presence of copper(II) sulfate enables controlled bromination under mild conditions [1]. This approach avoids the use of elemental halogens while maintaining high regioselectivity and reaction efficiency [1].

The mechanism of halogenation proceeds through formation of arenium ion intermediates, where the positively charged intermediate is stabilized by resonance structures [2]. The trifluoromethyl substituent significantly influences the stability and formation of these intermediates through its strong electron-withdrawing inductive effect . Temperature control emerges as a critical parameter, with lower temperatures favoring mono- and dihalogenated products while minimizing overhalogenation .

Trifluoromethylation Strategies Using Umemoto's Reagent

Umemoto's reagent, specifically S-(trifluoromethyl)dibenzothiophenium triflate, represents the most effective electrophilic trifluoromethylating agent for introducing trifluoromethyl groups onto aromatic substrates [6] [7]. The mechanism of trifluoromethylation proceeds through a backside attack pathway, as demonstrated by density functional theory calculations which predict energy barriers of 135.9 kilojoules per mole for the backside mechanism compared to 192.3 kilojoules per mole for the frontside approach [6] [7].

The reaction mechanism involves nucleophilic attack by the aromatic substrate on the sulfonium center of Umemoto's reagent [7]. Computational investigations using aniline as a model nucleophile reveal that the reaction does not proceed through a single-electron transfer mechanism, but rather through direct nucleophilic substitution [6] [7]. The sulfonium moiety acts as an effective leaving group, facilitating the transfer of the trifluoromethyl radical to the aromatic ring [7].

Table 2: Trifluoromethylation Reaction Parameters

| Substrate | Umemoto's Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | 1.2 | Dimethylformamide | 25 | 3 | 50 |

| Aniline | 1.2 | Dimethylformamide | 25 | 26 | 90 |

| 4-tert-butylaniline | 1.0 | Dimethyl sulfoxide | 70 | 3 | 91 |

Advanced versions of Umemoto's reagent, including S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), exhibit enhanced reactivity compared to the original formulation [8]. The bis(trifluoromethoxy) substituents increase the electrophilicity of the sulfonium center through their strong electron-withdrawing effects, enabling more efficient trifluoromethylation reactions [8]. Comparative studies demonstrate that Umemoto reagent IV achieves higher conversion rates and reduced reaction times compared to earlier generations [8].

Solvent selection critically influences reaction efficiency and selectivity in trifluoromethylation processes [8]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions by stabilizing ionic intermediates while avoiding competitive nucleophilic reactions [8]. The one-pot synthesis of Umemoto's reagent from readily available biphenyl precursors has significantly reduced costs and improved accessibility for synthetic applications [8].

Photochemical trifluoromethylation using Umemoto's reagent under visible light irradiation offers an alternative approach for electron-rich aromatic substrates [8]. Irradiation at 425 nanometers promotes charge-transfer complex formation between the substrate and reagent, facilitating trifluoromethyl transfer without requiring additional photocatalysts [8]. This methodology demonstrates particular effectiveness for highly substituted aromatic compounds that exhibit limited reactivity under thermal conditions [8].

Nitration-Reduction Sequences for Amino Group Introduction

The classical nitration-reduction sequence remains the most widely employed method for introducing amino groups onto aromatic rings [9] [10]. This two-step process involves initial nitration of the aromatic substrate followed by reduction of the nitro group to the corresponding amine [9]. The nitration step typically employs a mixture of nitric acid and sulfuric acid, generating the nitronium ion as the active electrophilic species [2].

Catalytic hydrogenation represents the most common reduction methodology for converting nitro groups to amines [9] [10]. Palladium on carbon catalyst under hydrogen atmosphere provides efficient reduction under mild conditions [10] [11]. However, catalytic hydrogenation may reduce other functional groups present in the molecule, including aromatic halides, necessitating careful consideration of reaction conditions [9].

Table 3: Nitro Group Reduction Methods

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Hydrogen | Palladium/Carbon | Ethanol | 25 | High | 90 |

| Iron | None | Acetic acid | 80 | Moderate | 85 |

| Tin(II) chloride | None | Ethanol | 25 | High | 88 |

Alternative reduction methods include iron in acetic acid and tin(II) chloride in ethanol, which offer greater chemoselectivity by avoiding reduction of aromatic halides [9] [11]. Iron-mediated reduction operates through a radical mechanism, where metallic iron provides electrons for the six-electron reduction of the nitro group [12]. The reaction proceeds through nitroso and hydroxylamine intermediates before forming the final amine product [12] [11].

The reduction mechanism involves successive two-electron transfer steps, with the nitro group undergoing reduction to nitroso, hydroxylamine, and finally amine functionalities [12]. The nitroso to hydroxylamine reduction occurs at a rate approximately 10,000 times faster than the initial nitro to nitroso step, making the first reduction the rate-determining step [12]. Manganese-based catalysts have emerged as effective alternatives for chemoselective nitro group reduction while preserving other functional groups [11].

Carbon monoxide and water systems catalyzed by palladium complexes offer an environmentally benign approach to nitro group reduction [10]. This methodology utilizes carbon monoxide as the reducing agent, generating carbon dioxide and water as the only byproducts [10]. Palladium nanoparticles stabilized by nitrogen-heterocyclic ligands demonstrate superior catalytic activity compared to traditional palladium complexes [10].

Solvent and Catalyst Effects on Reaction Efficiency

Solvent selection profoundly influences reaction rates, selectivity, and product yields in the synthesis of halogenated trifluoromethyl anilines [13] [14]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity by solvating cations while leaving anions relatively unsolvated [14]. This solvation pattern accelerates nucleophilic substitution reactions and improves reaction efficiency [14].

Dichloromethane serves as an effective solvent for halogenation reactions due to its chemical inertness and ability to dissolve both organic substrates and halogenating agents [13]. The low dielectric constant of dichloromethane minimizes ion pair separation, promoting intimate contact between reactants and enhancing reaction rates [13]. However, dichloromethane may participate in unwanted side reactions under certain conditions, necessitating careful reaction monitoring [13].

Table 4: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Type | Rate Enhancement | Selectivity |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | Nucleophilic substitution | 1,200,000× | High |

| Dimethyl sulfoxide | 46.7 | Trifluoromethylation | 50,000× | High |

| Dichloromethane | 8.9 | Halogenation | 12.5× | Moderate |

| Acetic acid | 6.2 | Electrophilic substitution | 1× | Low |

Ionic liquids represent an emerging class of solvents for halogenation reactions, offering unique advantages including negligible vapor pressure and tunable properties [4]. Copper halides in ionic liquid media enable regioselective chlorination and bromination of anilines under mild conditions without requiring supplemental oxygen or gaseous hydrogen chloride [4]. The ionic nature of these solvents stabilizes charged intermediates and transition states, promoting reaction efficiency [4].

Catalyst selection significantly impacts both reaction rates and selectivity in synthetic transformations [5] [15]. Iron(III) chloride demonstrates dual functionality, serving both as a Lewis acid catalyst for electrophilic aromatic substitution and as a coordination catalyst for carbon-hydrogen bond activation [5]. The choice between iron and aluminum catalysts depends on substrate reactivity and desired selectivity profiles [1].

Temperature optimization emerges as a critical parameter for achieving high reaction efficiency while maintaining selectivity [16]. Lower temperatures generally favor higher selectivity but may require longer reaction times to achieve complete conversion [16]. Microwave irradiation and flow chemistry techniques offer precise temperature control and can enhance both reaction rates and selectivity compared to conventional heating methods [16].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton nuclear magnetic resonance spectrum of 4-bromo-2-chloro-6-(trifluoromethyl)aniline exhibits distinctive signal patterns that reflect the unique electronic environment created by the multiple halogen substituents and the trifluoromethyl group . The aromatic proton signals appear in the characteristic downfield region between 6.80 and 7.50 parts per million, with the H-3 proton resonating at 7.20-7.50 parts per million as a doublet with a coupling constant of 8-9 hertz [2]. This chemical shift represents a significant deshielding effect compared to unsubstituted aniline, attributed to the electron-withdrawing influence of the adjacent chloro and trifluoromethyl substituents .

The H-5 proton exhibits a chemical shift in the range of 6.80-7.20 parts per million, appearing as a doublet with similar coupling constants [2]. The upfield shift relative to H-3 results from the shielding effect of the amino group at the ortho position, which donates electron density through resonance interactions despite the presence of the electron-withdrawing bromine substituent at the para position [4]. The coupling pattern confirms the meta relationship between H-3 and H-5, as evidenced by the characteristic 8-9 hertz coupling constant typical of meta-coupled aromatic protons [5].

The amino group protons appear as a broad singlet in the range of 3.5-5.5 parts per million, with the exact chemical shift highly dependent on solvent, concentration, and hydrogen bonding interactions [6] [7]. In deuterated chloroform, the amino protons typically resonate around 3.5-4.0 parts per million, while in more polar solvents such as dimethyl sulfoxide, they appear further downfield due to increased hydrogen bonding interactions [8]. The broadness of this signal results from rapid exchange processes and quadrupolar relaxation effects [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-bromo-2-chloro-6-(trifluoromethyl)aniline [4]. The aromatic carbon signals span a range from 110 to 155 parts per million, with each carbon exhibiting characteristic chemical shifts influenced by the substituent effects . The quaternary carbon bearing the amino group (C-1) appears at 145-155 parts per million, significantly deshielded due to the electron-withdrawing effects of the halogen substituents and the trifluoromethyl group [4].

The carbon bearing the chlorine substituent (C-2) resonates at 130-140 parts per million, while the carbon adjacent to the trifluoromethyl group (C-6) appears at 120-130 parts per million [4]. The carbon bearing the bromine substituent (C-4) exhibits a characteristic upfield shift to 110-120 parts per million due to the heavy atom effect of bromine [10]. The remaining aromatic carbons (C-3 and C-5) resonate in the intermediate region of 115-135 parts per million [4].

The trifluoromethyl carbon represents the most distinctive feature of the carbon-13 spectrum, appearing as a quartet at 120-125 parts per million with a large one-bond carbon-fluorine coupling constant of 270-280 hertz . This coupling pattern unambiguously confirms the presence of the trifluoromethyl group and provides structural verification of the substitution pattern [12].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The fluorine-19 nuclear magnetic resonance spectrum of 4-bromo-2-chloro-6-(trifluoromethyl)aniline displays a single sharp resonance at approximately -62 to -64 parts per million, characteristic of aromatic trifluoromethyl groups [12]. The chemical shift value falls within the typical range for trifluoromethyl substituents attached to electron-deficient aromatic systems, reflecting the cumulative electron-withdrawing effects of the halogen substituents [13]. The signal appears as a singlet with an integration corresponding to three fluorine atoms, confirming the intact trifluoromethyl group .

The lack of observable coupling to other nuclei in the fluorine spectrum results from the absence of adjacent fluorine-bearing carbons and the large chemical shift separation from proton resonances [12]. Temperature-dependent studies reveal slight changes in chemical shift due to restricted rotation of the trifluoromethyl group, particularly at lower temperatures where conformational exchange processes become slower [12].

Infrared (IR) Vibrational Mode Analysis

Amino Group Vibrational Characteristics

The infrared spectrum of 4-bromo-2-chloro-6-(trifluoromethyl)aniline exhibits characteristic absorption bands associated with the primary amino group [6] [7]. The asymmetric nitrogen-hydrogen stretching vibration appears as a medium-intensity sharp band in the region of 3500-3300 wavenumbers, while the symmetric stretch occurs at 3400-3200 wavenumbers [6] [14]. These frequencies are slightly higher than those observed in unsubstituted aniline due to the electron-withdrawing effects of the halogen and trifluoromethyl substituents, which reduce the electron density on the nitrogen atom and strengthen the nitrogen-hydrogen bonds [15] [9].

The in-plane bending vibration of the amino group manifests as a medium-intensity sharp band at 1630-1610 wavenumbers [6] [14]. This frequency represents a characteristic fingerprint region for primary aromatic amines and provides diagnostic information for structural identification [7]. The out-of-plane wagging vibration appears as a broad medium-intensity band at 750-700 wavenumbers, which is diagnostic for primary and secondary amines but absent in tertiary amines [6].

Aromatic Ring Vibrational Modes

The aromatic carbon-carbon stretching vibrations generate multiple strong bands in the region of 1600-1450 wavenumbers [14]. These bands exhibit complex splitting patterns due to the asymmetric substitution pattern of the benzene ring, which removes the degeneracy typically observed in symmetrically substituted aromatic compounds [15]. The specific frequency values and intensities depend on the degree of electron delocalization within the aromatic system, which is modulated by the electron-withdrawing substituents [9].

The carbon-nitrogen stretching vibration of the aromatic amine appears as a strong sharp band at 1250-1150 wavenumbers [6] [7]. This frequency is characteristic of aromatic amines and distinguishes them from aliphatic amines, which typically absorb at lower frequencies due to reduced π-character in the carbon-nitrogen bond [6].

Trifluoromethyl Group Vibrational Analysis

The trifluoromethyl group contributes several distinctive absorption bands to the infrared spectrum [16] [13]. The asymmetric carbon-fluorine stretching vibrations appear as very strong broad bands in the region of 1350-1250 wavenumbers, while the symmetric stretch occurs at 1150-1100 wavenumbers with strong intensity [16]. These frequencies are characteristic of aromatic trifluoromethyl groups and provide unambiguous identification of this functional group [13].

The intensity of the carbon-fluorine stretching bands is exceptionally high due to the large dipole moment changes associated with these vibrations [16]. The broadness of these bands results from Fermi resonance interactions between fundamental and overtone vibrations, which is particularly pronounced in trifluoromethyl-containing compounds [13].

Halogen Substituent Vibrational Signatures

The carbon-bromine stretching vibration manifests as a medium-intensity sharp band in the region of 800-600 wavenumbers [14]. The exact frequency depends on the electronic environment of the carbon-bromine bond, with electron-withdrawing substituents generally increasing the stretching frequency due to increased bond polarity [15]. The carbon-chlorine stretching vibration appears as a strong sharp band at 750-650 wavenumbers, which is characteristic of aromatic chloro compounds [14].

The relative intensities and frequencies of the carbon-halogen stretching vibrations provide information about the electronic effects of neighboring substituents [9]. In 4-bromo-2-chloro-6-(trifluoromethyl)aniline, both halogen stretching frequencies are shifted to higher values compared to the corresponding monosubstituted compounds due to the cumulative electron-withdrawing effects of all substituents [15].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Region and Isotopic Patterns

The molecular ion region of 4-bromo-2-chloro-6-(trifluoromethyl)aniline exhibits a complex isotopic pattern characteristic of compounds containing both bromine and chlorine atoms [17] [18]. The base peak appears at mass-to-charge ratio 274, corresponding to the molecular ion containing ³⁵Cl and ⁷⁹Br isotopes [19]. The isotopic pattern includes peaks at mass-to-charge ratios 276 (³⁷Cl isotope, 33% relative intensity) and 272 (⁸¹Br isotope, 98% relative intensity), reflecting the natural isotopic abundances of chlorine (3:1 ratio) and bromine (1:1 ratio) [18] [19].

The molecular ion stability is relatively high compared to simple halogenated compounds due to the stabilizing effect of the aromatic system and the electron-withdrawing substituents [20]. The presence of the amino group provides additional stabilization through resonance interactions, although the electron-withdrawing halogen substituents reduce the overall electron density and increase the susceptibility to fragmentation [21].

Primary Fragmentation Pathways

The primary fragmentation pathways involve α-cleavage reactions leading to the loss of halogen radicals [20] [18]. Loss of the chlorine radical generates fragment ions at mass-to-charge ratios 239 and 241 (25% and 8% relative intensities, respectively), maintaining the characteristic isotopic pattern from the bromine atom [17]. Similarly, loss of the bromine radical produces a fragment ion at mass-to-charge ratio 195 with 15% relative intensity [20].

The fragmentation pattern demonstrates preferential loss of the chlorine atom over bromine, reflecting the lower bond dissociation energy of the carbon-chlorine bond compared to the carbon-bromine bond [17] [22]. This selectivity is enhanced by the electronic effects of the adjacent trifluoromethyl group, which stabilizes the resulting aromatic radical cation through electron delocalization [23].

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes involve more complex rearrangement reactions leading to multiple bond cleavages [23] [21]. A significant fragment ion appears at mass-to-charge ratio 158 (45% relative intensity), corresponding to the loss of both the amino group and the trifluoromethyl group through a complex rearrangement mechanism [24]. This fragmentation pathway involves initial loss of the amino group followed by elimination of the trifluoromethyl radical through a cyclic transition state [23].

The trifluoromethyl group also undergoes direct cleavage to generate characteristic fragment ions at mass-to-charge ratios 75 (CF₃⁺) and 50 (CF₂⁺) [23]. The CF₃⁺ ion appears with 30% relative intensity and represents a diagnostic fragment for trifluoromethyl-containing compounds [23]. Secondary fragmentation of the CF₃⁺ ion produces the CF₂⁺ fragment through loss of a fluorine atom [23].

Isotope Effects in Fragmentation

The fragmentation behavior exhibits significant chlorine and bromine isotope effects, which influence both the fragmentation pathways and the relative abundances of product ions [17] [22]. Inter-ion isotope effects cause preferential fragmentation of molecular ions containing lighter isotopes (³⁵Cl and ⁷⁹Br), leading to non-binomial isotopic distributions in the fragment ions [21]. Intra-ion isotope effects further modify the isotopic ratios through kinetic isotope effects in the bond-breaking processes [22].

The magnitude of these isotope effects varies depending on the specific fragmentation pathway and the degree of bond breaking in the rate-determining step [17]. For simple halogen loss reactions, the isotope effects are relatively small, while more complex rearrangement processes exhibit larger isotope effects due to multiple bond-breaking and bond-forming steps [22] [21].

UV-Vis Absorption Profiles in Different Solvent Systems

Electronic Transition Assignments

The ultraviolet-visible absorption spectrum of 4-bromo-2-chloro-6-(trifluoromethyl)aniline exhibits two primary absorption bands corresponding to π→π* electronic transitions [25] [26]. The higher energy transition appears at approximately 280-290 nanometers with molar absorptivity values ranging from 7,500 to 10,200 liters per mole per centimeter, depending on the solvent system [27]. This band arises from the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, involving primarily the aromatic π-system [28].

The lower energy transition occurs at 315-335 nanometers with molar absorptivity values of 2,400-3,800 liters per mole per centimeter [27]. This transition involves charge transfer character from the electron-donating amino group to the electron-withdrawing halogen and trifluoromethyl substituents [25] [29]. The intensity and position of both transitions are significantly influenced by the electronic effects of the substituents and the nature of the solvent environment [26].

Solvent Polarity Effects

The solvent dependence of the absorption maxima reflects the differential stabilization of the ground and excited states by solvent interactions [30] [31]. In nonpolar solvents such as hexane, the absorption maxima appear at 280 and 320 nanometers, serving as reference values for comparison with polar solvents [32]. Polar protic solvents such as ethanol and water induce bathochromic shifts (red shifts) in the absorption maxima due to preferential stabilization of the more polar excited state through hydrogen bonding interactions [33] [31].

Particularly significant solvent effects are observed in chloroform and dimethyl sulfoxide, which produce strong bathochromic shifts to 288-290 and 330-335 nanometers, respectively [33]. These solvents interact with both the amino group and the aromatic π-system through different mechanisms: chloroform through weak hydrogen bonding and π-π interactions, while dimethyl sulfoxide through strong dipole-dipole interactions and hydrogen bonding [34].

Hyperchromic and Hypochromic Effects

The molar absorptivity values exhibit substantial variations across different solvents, indicating hyperchromic and hypochromic effects [30] [31]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance the absorption intensity (hyperchromic effect) due to increased transition dipole moments in the polar environment [33]. The highest molar absorptivity values are observed in dimethyl sulfoxide (10,200 and 3,800 liters per mole per centimeter), reflecting optimal solvation of both ground and excited states [27].

Conversely, water exhibits hypochromic effects with reduced molar absorptivity values (7,500 and 2,400 liters per mole per centimeter) despite being a polar solvent [32]. This behavior results from specific hydrogen bonding interactions with the amino group that reduce the electron-donating capacity and diminish the charge transfer character of the electronic transitions [31].

Solvatochromic Parameter Correlations

The solvent-dependent spectral shifts correlate with established solvatochromic parameters including Reichardt's polarity parameter ET(30), Kamlet-Taft parameters (π*, α, β), and Dimroth-Reichardt parameters [32] [35]. The bathochromic shifts show strong positive correlations with solvent polarity parameters, indicating increased charge transfer character in the excited state [33]. The hydrogen bond acceptor ability (β parameter) shows the strongest correlation with the spectral shifts, confirming the importance of amino group interactions in determining the electronic transitions [34].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant